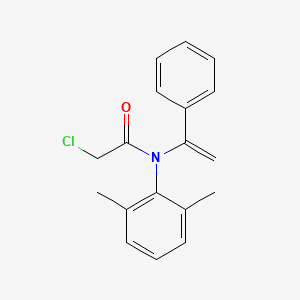
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is a synthetic organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its complex structure, which includes a chloro group, a dimethylphenyl group, and a phenylethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Addition of the Phenylethenyl Group: This step may involve a Heck reaction or a similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions that lead to the formation of active species.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and phenylethenyl groups.
Acetamide, 2-chloro-N-phenyl-: Lacks the dimethylphenyl and phenylethenyl groups.
Acetamide, N-(1-phenylethenyl)-: Lacks the chloro and dimethylphenyl groups.
Uniqueness
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
106699-92-7 |
|---|---|
Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C18H18ClNO/c1-13-8-7-9-14(2)18(13)20(17(21)12-19)15(3)16-10-5-4-6-11-16/h4-11H,3,12H2,1-2H3 |
InChI Key |
VYULBXAHFSYCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=C)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















